molecular formula C20H30ClN3O4S B11129303 3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11129303
M. Wt: 444.0 g/mol
InChI Key: ZITOETYBXOTHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzenesulfonamide core substituted with chloro, methoxy, cyclohexyl, and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting benzene with chlorosulfonic acid, followed by amination with a suitable amine to form the benzenesulfonamide core.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the benzenesulfonamide core.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzenesulfonamide core in the presence of a Lewis acid catalyst.

    Piperazinyl Substitution: The piperazinyl group is introduced by reacting the benzenesulfonamide core with 4-methylpiperazine under suitable conditions.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound. This can be achieved through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can be studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound can be investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique properties may also make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-methoxybenzenesulfonamide: Lacks the chloro and piperazinyl groups, which may result in different biological activities.

    3-chloro-N-cyclohexylbenzenesulfonamide: Lacks the methoxy and piperazinyl groups, potentially altering its chemical reactivity and biological properties.

    4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide: Lacks the chloro and cyclohexyl groups, which may affect its overall activity and applications.

Uniqueness

The presence of the chloro, methoxy, cyclohexyl, and piperazinyl groups in 3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide makes it unique compared to similar compounds. These substituents contribute to its distinct chemical properties, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H30ClN3O4S

Molecular Weight

444.0 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C20H30ClN3O4S/c1-22-10-12-23(13-11-22)20(25)15-24(16-6-4-3-5-7-16)29(26,27)17-8-9-19(28-2)18(21)14-17/h8-9,14,16H,3-7,10-13,15H2,1-2H3

InChI Key

ZITOETYBXOTHMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.